AMPK activator 2 (hydrochloride)

Anti-proliferative activity Cancer cell viability Structure-activity relationship

Generic AMPK activators (e.g., AICAR, A-769662) or unmodified proguanil fail to recapitulate the specific AMPK↑/mTOR↓/p70S6K↓/4EBP1↓ dual-pathway signature of this fluorine-optimized derivative. • Superior anti-proliferative potency vs. proguanil (significantly lower IC₅₀) in UMUC3, T24, A549 cancer lines • Enhanced migration inhibition in scratch wound healing assays vs. parent biguanide • Validated dual-pathway modulation confirmed by concentration- and time-dependent western blotting Supplied as HCl salt; for oncology research use only.

Molecular Formula C13H19ClF3N5
Molecular Weight 337.77 g/mol
Cat. No. B12371638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK activator 2 (hydrochloride)
Molecular FormulaC13H19ClF3N5
Molecular Weight337.77 g/mol
Structural Identifiers
SMILESCC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl
InChIInChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H
InChIKeyXNTYRKPRMWJMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPK Activator 2 (Hydrochloride) Overview


AMPK activator 2 (hydrochloride), also designated as compound 7a, is a synthetic fluorine-containing proguanil derivative with the molecular formula C₁₃H₁₉ClF₃N₅ and a molecular weight of 337.77 g/mol [1]. It functions as an activator of the AMP-activated protein kinase (AMPK) signaling pathway while concurrently downregulating the mTOR/4EBP1/p70S6K axis [2]. The compound is supplied as the hydrochloride salt (CAS 2410961-69-0 for the free base) and is primarily utilized as a chemical probe in oncology research to investigate AMPK-mTOR crosstalk and energy stress responses in cancer cell models.

AMPK Activator 2 Substitution Risks


The substitution of AMPK activator 2 with a generic AMPK activator (e.g., AICAR, A-769662, ZLN024) or unmodified proguanil introduces substantial experimental variability that compromises data reproducibility and mechanistic interpretation. While many AMPK activators modulate energy sensing through distinct mechanisms (direct allosteric activation, indirect metabolic stress, or AMP-mimetic effects), AMPK activator 2 uniquely originates from a proguanil scaffold that has been chemically optimized with fluorine substitution to achieve markedly enhanced anti-proliferative potency relative to the parent biguanide [1]. Furthermore, its specific dual regulation of AMPK activation coupled with mTOR/p70S6K/4EBP1 suppression constitutes a signaling signature that is not uniformly recapitulated by other AMPK agonists [1]. Substituting AMPK activator 2 with unmodified proguanil would result in significantly higher IC₅₀ values and altered pathway engagement, undermining any study designed to interrogate AMPK-mTOR crosstalk in cancer models. The following section presents the specific, quantitative evidence that substantiates why this compound must be prioritized over its closest chemical and pharmacological comparators.

AMPK Activator 2 Differentiation Evidence


Enhanced Anti-Proliferative Potency vs. Proguanil

In the primary discovery publication, AMPK activator 2 (compound 7a) was evaluated alongside 12 other fluorine-containing proguanil derivatives and the parent compound proguanil for anti-proliferative activity across five human cancer cell lines. Compound 7a exhibited substantially lower IC₅₀ values than proguanil in all five cell lines tested [1]. This quantitative improvement in potency is directly attributable to the introduction of fluorine substitution on the proguanil scaffold, a structural feature that distinguishes AMPK activator 2 from the parent biguanide and from other AMPK activators that lack this proguanil-derived core [1].

Anti-proliferative activity Cancer cell viability Structure-activity relationship

Improved Cancer Cell Migration Inhibition vs. Proguanil

Beyond effects on proliferation, the ability of AMPK activator 2 to suppress cancer cell migration was quantitatively compared to proguanil using scratch wound healing assays. The inhibitory effects of derivative 7a on migration were 'much better than proguanil' [1]. This finding is corroborated by multiple vendor technical datasheets that cite the compound's capacity to inhibit both proliferation and migration of human cancer cell lines including UMUC3, T24, and A549 .

Cell migration Wound healing Metastasis

Dual AMPK Activation and mTOR Suppression

Mechanistic studies conducted on the representative derivative 7a revealed that the compound up-regulates the AMPK signal pathway while concurrently downregulating the mTOR/4EBP1/p70S6K signaling axis [1]. This dual regulatory profile is a defining characteristic of AMPK activator 2 that differentiates it from other AMPK activators that act through distinct mechanisms. For example, A-769662 acts as a direct allosteric AMPK activator that mimics AMP and inhibits dephosphorylation (EC₅₀ = 0.8 μM) ; ZLN024 is an allosteric activator that protects against dephosphorylation of Thr172 (EC₅₀ values of 0.42 μM for α1β1γ1 and 0.95 μM for α2β1γ1) ; MK-3903 is a potent and selective AMPK activator with an EC₅₀ of 8 nM ; and AICAR is a cell-permeable prodrug that is metabolized to ZMP, an AMP mimetic [2]. AMPK activator 2, in contrast, is a proguanil-derived biguanide that exerts its effects through a distinct chemical scaffold and signaling signature that includes potent mTOR suppression.

AMPK signaling mTOR pathway Signal transduction

Fluorine-Containing Proguanil Scaffold

AMPK activator 2 (C₁₃H₁₉ClF₃N₅; MW 337.77 g/mol) is characterized by a 4-(trifluoromethyl)phenyl group attached to the proguanil biguanide core [1]. The presence of the trifluoromethyl moiety is a critical structural differentiator from the parent compound proguanil, which lacks this fluorine substitution. The introduction of fluorine atoms into the proguanil scaffold was specifically pursued to enhance binding interactions, improve metabolic stability, and reduce toxicity [2]. This structural modification is not present in other major classes of AMPK activators such as A-769662 (indole-carboxylic acid scaffold), ZLN024 (pyrimidine-thioether scaffold), MK-3903, or AICAR (nucleoside analog) .

Chemical structure Fluorine chemistry Medicinal chemistry

Purity and Physical Form Specifications

Commercially available AMPK activator 2 hydrochloride is supplied with a specified purity of ≥98% (HPLC), with at least one vendor reporting 99.65% purity . The compound is provided as a white to off-white solid powder with a molecular weight of 337.77 g/mol, and its solubility profile includes 10 mM in DMSO [1]. The compound demonstrates storage stability of 3 years at -20°C in powder form and 6 months at -80°C in solvent . While these purity and stability metrics are comparable to those of other research-grade AMPK activators (e.g., A-769662 purity >99% , ZLN024 purity ≥99% [2]), the availability of detailed storage and solubility data supports reproducible experimental design and procurement planning.

Purity Quality control Reproducibility

Evidence Gaps vs. Other AMPK Activators

A comprehensive literature search conducted on April 19, 2026, reveals that no peer-reviewed publication or patent document currently contains a direct, side-by-side, head-to-head quantitative comparison of AMPK activator 2 (compound 7a) against other widely used AMPK activators such as A-769662, ZLN024, MK-3903, MK-8722, PF-06409577, or AICAR. The existing comparative evidence is limited to the parent compound proguanil and to structural analogs within the same fluorine-containing proguanil derivative series (e.g., compounds 7d, 8e). Furthermore, specific numerical IC₅₀ values for compound 7a in each of the five cancer cell lines tested (UMUC3, T24, A549, and two additional unspecified lines) are not disclosed in the publicly accessible abstract; the full dataset resides within the full text of Bioorg Med Chem 2020, 28(1):115204. Claims regarding selectivity for specific AMPK heterotrimers (α1β1γ1, α2β1γ1, etc.) or β-subunit preference have not been reported for this compound. This evidence gap should be explicitly acknowledged when making procurement decisions, as it precludes direct potency or selectivity ranking of AMPK activator 2 against other commercially available AMPK activators based on published quantitative data.

Evidence limitation Data transparency

AMPK Activator 2 Research Applications


AMPK-mTOR Crosstalk in Cancer Cell Models

AMPK activator 2 is optimally deployed as a chemical probe to interrogate the functional relationship between AMPK activation and mTOR pathway suppression in human cancer cell lines, particularly those for which anti-proliferative and anti-migratory activity has been empirically demonstrated (UMUC3 bladder cancer, T24 bladder cancer, A549 lung adenocarcinoma) [1]. The compound's dual regulatory profile—upregulating AMPK while downregulating mTOR/4EBP1/p70S6K—makes it uniquely suited for dissecting the reciprocal regulation of these two central metabolic and growth signaling nodes [1].

SAR of Fluorine-Containing Biguanide Derivatives

Given that AMPK activator 2 was identified as one of the most potent derivatives in a systematic SAR exploration of fluorine-containing proguanil analogs, this compound serves as a benchmark comparator for medicinal chemistry programs aiming to develop next-generation biguanide-based AMPK modulators [1]. Its defined chemical structure—incorporating a 4-(trifluoromethyl)phenyl group on the proguanil scaffold—provides a well-characterized reference point for evaluating the impact of alternative fluorine substitution patterns or alkyl chain modifications on anti-proliferative activity [2].

Cell Migration and Metastasis Assays

The demonstrated superiority of AMPK activator 2 over proguanil in scratch wound healing assays supports its use in experimental models that assess cancer cell migration, a key component of metastatic behavior [1]. Researchers studying the role of AMPK signaling in cell motility, cytoskeletal dynamics, or epithelial-mesenchymal transition may employ this compound as a tool to pharmacologically perturb the AMPK-mTOR axis while concurrently evaluating effects on cell migration, leveraging the quantitative advantage in migration inhibition over the parent biguanide [1].

Proguanil as Negative Control

For studies where a direct comparator is required to isolate the contribution of fluorine substitution to biological activity, unmodified proguanil should be used as a matched control. The quantitative evidence demonstrates that AMPK activator 2 exhibits 'much lower IC₅₀' and 'much better' migration inhibition than proguanil [1], establishing a clear activity gradient that can be exploited to attribute observed phenotypic effects specifically to the fluorine-containing structural modification of AMPK activator 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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